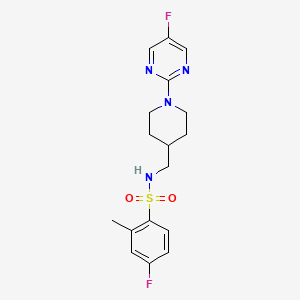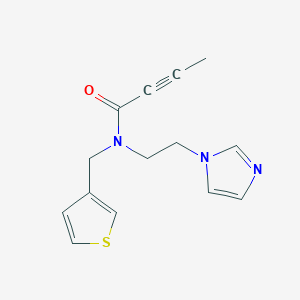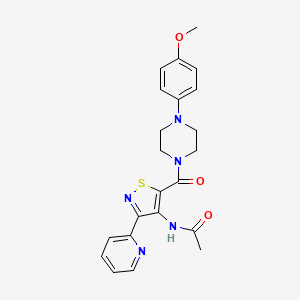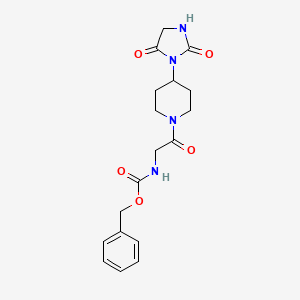
4-fluoro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H20F2N4O2S and its molecular weight is 382.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Corrosion Inhibition and Quantum Chemical Studies
The compound exhibits significant potential in the field of corrosion inhibition. Studies conducted on similar piperidine derivatives reveal their capacity to inhibit the corrosion of iron. Quantum chemical calculations and molecular dynamics simulations have been utilized to investigate their adsorption behaviors on metal surfaces and their binding energies, which correlate well with experimental data. These derivatives demonstrate promising applications in protecting metal surfaces against corrosion, with specific focus on their interaction with iron surfaces (Kaya et al., 2016).
2. Synthesis and Structural Characterization
This compound and its derivatives have been the subject of extensive research focusing on their synthesis and structural characterization. The structural analysis and bioactivity of such compounds, especially concerning their potential as antagonists in targeting human HIV-1 infection, have been detailed. The ability to synthesize and characterize these compounds paves the way for their application in drug development and other therapeutic applications (Cheng De-ju, 2015).
3. Radiochemical Synthesis and Biological Evaluation
There's significant interest in the application of such compounds in radiopharmaceutical sciences. For instance, derivatives have been synthesized for potential use in vivo studies of acetylcholinesterase (AChE) as well as positron emission tomography (PET) imaging of cannabinoid receptors. These studies provide insights into the radiochemical yields, specific activities, and the potential of these compounds in medical imaging and diagnostic processes (Lee et al., 2000; Katoch-Rouse & Horti, 2003).
4. Chemoselective Fluorination
The compound has been utilized in chemoselective fluorination processes, demonstrating its versatility in organic synthesis. Research in this area explores the direct fluorination of related compounds and investigates reaction mechanisms, yielding valuable information for the development of novel synthetic methodologies (Wang et al., 2017).
5. Enzyme Inhibition and Pharmacokinetic Studies
The derivatives of this compound have shown promise in enzyme inhibition, notably as deoxycytidine kinase (dCK) inhibitors. The practical synthesis and the resulting biological evaluation of these derivatives highlight their potential as therapeutic agents. These studies also focus on understanding the pharmacokinetics of these compounds, which is crucial for drug development (Zhang et al., 2009).
Propriétés
IUPAC Name |
4-fluoro-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N4O2S/c1-12-8-14(18)2-3-16(12)26(24,25)22-9-13-4-6-23(7-5-13)17-20-10-15(19)11-21-17/h2-3,8,10-11,13,22H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNJGTJZCVWRML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-5-ethyl-6-methylpyrimidine](/img/structure/B2453258.png)

![{[(2,3-Dimethoxyphenyl)methyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2453263.png)

![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide](/img/structure/B2453265.png)



![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2453271.png)

![8-(4-chlorophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2453275.png)

![N-cyclohexyl-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2453277.png)
![(3Z)-3-{[(3-fluoro-4-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2453280.png)